2-[(4-Chlorophenyl)amino]naphthalene-1,4-dione

Synthetic methodology Naphthoquinone chemistry Nucleophilic aromatic substitution

2-[(4-Chlorophenyl)amino]naphthalene-1,4-dione (CAS 3144-89-6) is a synthetic 2-arylamino-1,4-naphthoquinone derivative bearing a 4-chlorophenylamino substituent at the quinonoid 2-position. It is historically registered as the vat dye C.I.

Molecular Formula C16H10ClNO2
Molecular Weight 283.71 g/mol
CAS No. 3144-89-6
Cat. No. B11617117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Chlorophenyl)amino]naphthalene-1,4-dione
CAS3144-89-6
Molecular FormulaC16H10ClNO2
Molecular Weight283.71 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H10ClNO2/c17-10-5-7-11(8-6-10)18-14-9-15(19)12-3-1-2-4-13(12)16(14)20/h1-9,18H
InChIKeyZRDKVGHUNKZIOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Chlorophenyl)amino]naphthalene-1,4-dione (CAS 3144-89-6): Structural Identity, Compound Class, and Procurement Context


2-[(4-Chlorophenyl)amino]naphthalene-1,4-dione (CAS 3144-89-6) is a synthetic 2-arylamino-1,4-naphthoquinone derivative bearing a 4-chlorophenylamino substituent at the quinonoid 2-position [1]. It is historically registered as the vat dye C.I. Vat Red 33 (Helindon Red CR, Antinolo Red CR) and catalogued as NSC 129080 [2]. The compound belongs to the broader 1,4-naphthoquinone pharmacophore class, which is associated with redox-cycling, topoisomerase inhibition, and antimicrobial/antitumoral activities [3]. Its procurement relevance lies at the intersection of dye chemistry reference standards, naphthoquinone medicinal chemistry scaffold libraries, and structure–activity relationship (SAR) studies requiring an electron-withdrawing 4-Cl substituent for comparative redox or biological profiling.

Why 2-[(4-Chlorophenyl)amino]naphthalene-1,4-dione Cannot Be Replaced by Unsubstituted or Alternative 2-Arylamino-1,4-naphthoquinones


Within the 2-arylamino-1,4-naphthoquinone series, the identity of the para-substituent on the anilino ring fundamentally alters the compound's electronic character, redox potential, and synthetic accessibility. The 4-chloro substituent (Hammett σp ≈ +0.23) exerts an electron-withdrawing effect that shifts the quinone reduction potential anodically relative to electron-donating analogs such as 4-OMe or 4-Me [1]. This redox modulation is mechanistically consequential: chloride-bearing naphthoquinone derivatives exhibit E1/2 values approximately 110 mV more positive than their non-chloride counterparts, directly affecting their propensity to participate in biological redox cycling and nucleophilic addition reactions [2]. Furthermore, the 4-Cl derivative is accessed via a distinct synthetic route—MgCl2/p-TsOH-catalyzed substitution of 2-methoxy-1,4-naphthoquinone with 4-chloroaniline—whose yield profile differs from that of donor-substituted anilines, making direct substitution by a 4-OMe or 4-Me analog non-trivial without re-optimization of reaction conditions [1]. Generic interchange therefore risks both altered biological readout and non-reproducible synthetic entry.

Quantitative Differentiation Evidence for 2-[(4-Chlorophenyl)amino]naphthalene-1,4-dione (CAS 3144-89-6) vs. Closest Analogs


Synthetic Yield Comparison: MgCl2/p-TsOH-Catalyzed Preparation of 2-(4-Chlorophenylamino)-1,4-naphthoquinone vs. Electron-Donating 4-Substituted Analogs

The MgCl2/p-TsOH dual-catalyst system reported by Francisco et al. (2008) enables high-yield preparation of 2-(4-X-phenylene)amine-1,4-naphthoquinones from 2-methoxy-1,4-naphthoquinone. Electron-withdrawing aniline derivatives (4-I, 4-Cl, 4-NO2, 3-NO2) were obtained in good yields, whereas electron-donating anilines (4-OMe, 4-Me, 4-ferrocenyl) required distinct optimization because of differing nucleophilicities. In the absence of catalyst, the reaction with 4-chloroaniline gave poor yields, which improved considerably upon addition of both MgCl2 and p-TsOH [1]. The study quantifies that prior art methods (CeCl3·7H2O catalysis or direct addition to 1,4-naphthoquinone) gave yields not exceeding 60% for substituted anilines, while the dual-catalyst method delivers substantially improved outcomes for the 4-Cl substrate [1].

Synthetic methodology Naphthoquinone chemistry Nucleophilic aromatic substitution

Redox Potential Differentiation: Chloride-Substituted Naphthoquinones Exhibit Anodically Shifted E1/2 vs. Non-Chloride Analogs

In a study of amino acid–naphthoquinone conjugates, chloride-bearing naphthoquinone derivatives (compounds 4a–c) displayed half-wave reduction potentials (E1/2) in the range of −1.10 V to −1.12 V, whereas the corresponding non-chloride derivatives (3a–c) exhibited E1/2 values between −1.21 V and −1.24 V—a consistent anodic shift of at least 110 mV attributable to the electron-withdrawing effect of chlorine [1]. Although this study did not directly measure 2-[(4-chlorophenyl)amino]naphthalene-1,4-dione, the Hammett σp value of the 4-Cl substituent (+0.23) predicts a similar directional shift relative to the unsubstituted 2-anilino-1,4-naphthoquinone. This redox differentiation is functionally significant because naphthoquinone reduction potential correlates with the ability to generate reactive oxygen species (ROS) and to undergo bioreductive activation in cellular contexts [2].

Electrochemistry Redox potential Structure–activity relationship

Solubility and Application Matrix: C.I. Vat Red 33 (CAS 3144-89-6) vs. Structurally Related Vat Dyes

As the registered vat dye C.I. Vat Red 33 (Helindon Red CR), this compound possesses a defined solubility and application profile that differentiates it from other naphthoquinone-based dyes. It is a peach-red fine powder insoluble in water, ethanol, and acetone, but soluble in xylene and tetrahydronaphthalene, yielding a red solution with yellowish fluorescence [1]. In concentrated sulfuric acid it turns red; in nitric acid it also turns red. Upon reduction in alkaline hydrosulfite (vatting), it generates a leuco form with substantivity for cellulosic fibers, enabling its primary industrial application in cotton fabric dyeing and printing [1]. This solubility profile contrasts with, for example, thioindigo-based vat dyes (e.g., C.I. Vat Red 41) that utilize a different chromophoric system, and with hydroxy-substituted naphthoquinone vat dyes that exhibit altered vatting behavior due to additional ionizable groups.

Vat dye Solubility profile Textile chemistry

Isomerization Chemistry: 2-[(4-Chlorophenyl)amino]naphthalene-1,4-dione as the Thermodynamic Product of 4-Arylamino-1,2-naphthoquinone Rearrangement

Gornostaev et al. (2017) demonstrated that 4-arylamino-1,2-naphthoquinones (including the 4-chlorophenyl derivative) undergo thermal isomerization in refluxing acetic acid to yield the corresponding 2-arylamino-1,4-naphthoquinones (i.e., CAS 3144-89-6) [1]. The isomerization proceeds via two competing routes: through a 2-hydroxy-1,4-naphthoquinone intermediate and through a 2-arylamino-1,4-naphthoquinone 4-N-arylimine intermediate. This establishes CAS 3144-89-6 as the thermodynamically favored 1,4-naphthoquinone isomer over the kinetically accessible 1,2-naphthoquinone form. The 1,4-isomer exhibits superior stability and dominates the equilibrium under thermal conditions, which has implications for both synthetic route design and long-term storage stability relative to the 1,2-isomer.

Naphthoquinone isomerization Synthetic access Chemical stability

Structural Differentiation from Atovaquone: Direct N-Phenyl Linkage vs. Cyclohexyl Spacer Alters Molecular Planarity and Binding Mode

Atovaquone (2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone) is the clinically approved antimalarial naphthoquinone that targets the cytochrome bc1 complex. It features a cyclohexyl spacer between the 4-chlorophenyl group and the naphthoquinone core, plus a 3-hydroxy substituent [1]. CAS 3144-89-6 differs in three critical structural features: (i) a direct N-phenyl linkage at the 2-position instead of a C–cyclohexyl–C linker, (ii) absence of the 3-hydroxy group, and (iii) an NH bridge that can act as a hydrogen-bond donor. These differences result in greater molecular planarity and altered hydrogen-bonding capacity compared to atovaquone, which affects target binding geometry at the ubiquinol oxidation (Qo) site of cytochrome bc1. In the 2-arylamino-1,4-naphthoquinone series, the NH linker has been shown to be essential for topoisomerase IIα inhibitory activity in related scaffolds, a target not engaged by atovaquone [2].

Antimalarial Atovaquone analog Molecular planarity

Physical Property Differentiation: Density, Boiling Point, and Polar Surface Area vs. Common Naphthoquinone Benchmarks

CAS 3144-89-6 exhibits a density of 1.436 g/cm³ and a boiling point of 446 °C at 760 mmHg (flash point 223.5 °C) . Its topological polar surface area (TPSA) is 46.17 Ų, with 1 hydrogen-bond donor (NH) and 3 hydrogen-bond acceptors (two quinone carbonyls + one anilino nitrogen) . For comparison, the parent 1,4-naphthoquinone has a TPSA of 34.14 Ų (0 HBD, 2 HBA), while the unsubstituted 2-anilino-1,4-naphthoquinone has a TPSA of 46.17 Ų (identical to the 4-Cl derivative). The 4-Cl substituent increases molecular weight (283.71 g/mol vs. 249.27 g/mol for the unsubstituted 2-anilino analog) and computed logP relative to the 4-H analog, affecting both chromatographic behavior and membrane permeability predictions. These differences are quantifiable and directly impact HPLC method development, formulation solvent selection, and in silico ADMET predictions when this compound is used as a screening library member.

Physicochemical properties Drug-likeness Formulation

Optimal Procurement and Application Scenarios for 2-[(4-Chlorophenyl)amino]naphthalene-1,4-dione (CAS 3144-89-6)


SAR Library Construction: Electron-Withdrawing Naphthoquinone Probe for Redox-Dependent Biological Screening

When building a focused 2-arylamino-1,4-naphthoquinone library for redox-dependent anticancer or antimicrobial screening, CAS 3144-89-6 serves as the representative electron-withdrawing (Hammett σp +0.23) member. Its ≥110 mV more positive E1/2 relative to non-chloride analogs [1] enables systematic exploration of the redox potential–activity relationship. Pairing this compound with the 4-OMe (electron-donating), 4-H (reference), and 4-NO2 (strongly electron-withdrawing) analogs creates a four-point Hammett series that can deconvolute electronic from steric contributions to biological activity.

Textile Dye Reference Standard: C.I. Vat Red 33 for Color Fastness Benchmarking and Formulation Development

As the registered vat dye C.I. Vat Red 33 (Helindon Red CR), this compound is the definitive reference standard for quality control in cotton vat dyeing operations. Its defined solvent compatibility matrix—insoluble in water, ethanol, acetone; soluble in xylene and tetrahydronaphthalene—makes it the appropriate benchmark for developing xylene-based dye formulations [1]. The compound can also serve as a reference for evaluating light fastness and wash fastness in textile testing protocols, leveraging the well-established fastness profile of the naphthoquinone vat dye class.

Medicinal Chemistry Starting Point: Planar NH-Containing Naphthoquinone for Topoisomerase IIα Inhibitor Design

The direct N-phenyl linkage and resulting molecular planarity differentiate CAS 3144-89-6 from non-planar naphthoquinones such as atovaquone [1]. This planarity, combined with the NH hydrogen-bond donor, makes the compound a suitable starting scaffold for designing topoisomerase IIα inhibitors, a target for which (hetero)arylamino-naphthoquinones have demonstrated inhibitory activity with efficiency exceeding that of etoposide in certain analogs [2]. Procurement of the 4-Cl derivative specifically allows exploration of halogen bonding interactions in the topoisomerase ATP-binding pocket.

Synthetic Methodology Reference Compound: Validation of Naphthoquinone Amination Protocols

The well-characterized synthesis of CAS 3144-89-6 via MgCl2/p-TsOH-catalyzed substitution of 2-methoxy-1,4-naphthoquinone with 4-chloroaniline [1] establishes this compound as a reliable validation substrate for new naphthoquinone amination methodologies. Its chromatographic behavior (TLC Rf, HPLC retention time) is predictable based on its calculated logP, and its identity can be unambiguously confirmed by the characteristic isotopic pattern of chlorine in mass spectrometry (3:1 M:M+2 ratio). The thermal isomerization route from 4-arylamino-1,2-naphthoquinones [2] provides an orthogonal synthetic access pathway useful for method cross-validation.

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